5'-Fluoro-5'-deoxyadenosine
Overview
Description
5’-Fluoro-5’-deoxyadenosine is an organic compound that belongs to the class of nucleosides. It is characterized by the presence of a fluorine atom at the 5’ position of the ribose moiety, replacing the hydroxyl group typically found in adenosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Fluoro-5’-deoxyadenosine is synthesized through an enzymatic process catalyzed by fluorinase. The fluorinase enzyme facilitates the addition of a fluoride ion to S-adenosyl-L-methionine, resulting in the formation of 5’-Fluoro-5’-deoxyadenosine and the release of L-methionine as a byproduct . This reaction is highly specific and occurs under mild conditions, making it an efficient method for producing the compound.
Industrial Production Methods
Industrial production of 5’-Fluoro-5’-deoxyadenosine typically involves the use of recombinant microorganisms engineered to express the fluorinase enzyme. These microorganisms are cultured in bioreactors, where they convert S-adenosyl-L-methionine and fluoride ions into 5’-Fluoro-5’-deoxyadenosine. The product is then purified through a series of chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of various reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted nucleosides.
Oxidation Reactions: Oxidized derivatives of 5’-Fluoro-5’-deoxyadenosine.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
5’-Fluoro-5’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorinated organic compounds.
Biology: The compound is studied for its role in enzymatic processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is utilized in the production of fluorinated materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5’-Fluoro-5’-deoxyadenosine involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The fluorinase enzyme catalyzes the formation of a carbon-fluorine bond by combining S-adenosyl-L-methionine and fluoride ions, resulting in the production of 5’-Fluoro-5’-deoxyadenosine and L-methionine . This compound can also interact with other enzymes and molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5’-Deoxyadenosine: Lacks the fluorine atom at the 5’ position.
5’-Chloro-5’-deoxyadenosine: Contains a chlorine atom instead of fluorine.
5’-Bromo-5’-deoxyadenosine: Contains a bromine atom instead of fluorine.
5’-Iodo-5’-deoxyadenosine: Contains an iodine atom instead of fluorine.
Uniqueness
5’-Fluoro-5’-deoxyadenosine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom also enhances the compound’s ability to participate in specific biochemical reactions, making it valuable for research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVLKMICBYRPSX-KQYNXXCUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031716 | |
Record name | 5'-Deoxy-5'-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731-98-6 | |
Record name | 5′-Deoxy-5′-fluoroadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Deoxy-5'-fluoroadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-DEOXY-5'-FLUOROADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJ6NC6D44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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